Differential CYP3A4/CYP3A5 Enzyme Inhibition Profile Relative to Ketoconazole
2-tert-butyl-6-methyl-1H-benzimidazole demonstrates measurable CYP3A4 inhibition with Ki values of 120 nM (midazolam 1'-hydroxylase assay) and 170 nM (testosterone 6β-hydroxylase assay) [1]. Critically, its affinity for CYP3A5 is approximately 7–12 times lower, with Ki values of 1200 nM and 2000 nM, respectively, indicating isoform selectivity [1]. In contrast, the widely used CYP3A inhibitor ketoconazole exhibits Ki values for CYP3A4 ranging from 14.9 nM to 26.7 nM, and a CYP3A5 Ki of 109 nM [2]. Thus, 2-tert-butyl-6-methyl-1H-benzimidazole is a less potent but more selective CYP3A4 inhibitor than ketoconazole, with a CYP3A5/CYP3A4 selectivity ratio of approximately 10–12 versus ~4–7 for ketoconazole [1][2]. This quantitative difference in potency and isoform selectivity directly impacts its utility in experimental systems where partial CYP3A4 inhibition or minimized CYP3A5 cross-reactivity is desired.
| Evidence Dimension | CYP3A4 and CYP3A5 inhibition affinity (Ki) |
|---|---|
| Target Compound Data | CYP3A4 Ki: 120 nM, 170 nM; CYP3A5 Ki: 1200 nM, 2000 nM |
| Comparator Or Baseline | Ketoconazole: CYP3A4 Ki 14.9–26.7 nM; CYP3A5 Ki 109 nM |
| Quantified Difference | Target compound is 4.5–11.4-fold less potent on CYP3A4 but exhibits ~2.5–3.5-fold higher CYP3A5/CYP3A4 selectivity ratio (10–12 vs 4–7) |
| Conditions | Human recombinant CYP3A4 and CYP3A5 enzymes; midazolam 1'-hydroxylase and testosterone 6β-hydroxylase assays |
Why This Matters
The distinct CYP inhibition profile quantifies a lower off-target risk on CYP3A5, which is essential for studies involving polymorphic drug metabolism or when a cleaner pharmacological tool compound is required.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Affinity Data: Ki values for CYP3A4 and CYP3A5 inhibition. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] Galeano, B. K., et al. (2025). Inhibition of Cytochrome P-450 3A (CYP3A) in Human Intestinal and Liver Microsomes: Comparison of Ki Values and Impact of CYP3A5 Expression. ScienceDirect. https://www.sciencedirect.com/science/article/abs/pii/S0090955624152749 View Source
